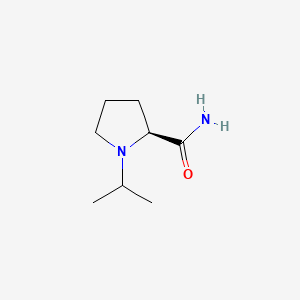

(S)-1-Isopropylpyrrolidine-2-carboxamide

Beschreibung

(S)-1-Isopropylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by an isopropyl substituent at the 1-position and a carboxamide group at the 2-position of the pyrrolidine ring. This compound is synthesized via carbodiimide (CDI)-mediated coupling reactions, as demonstrated in the preparation of its benzimidazole derivative (compound 34c), which achieved an 86% yield .

Eigenschaften

IUPAC Name |

(2S)-1-propan-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)10-5-3-4-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJKYJQVBJYEBH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropylpyrrolidine-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Isopropyl Substitution:

Carboxamide Formation: The carboxamide functional group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods: In an industrial setting, the production of (S)-1-Isopropylpyrrolidine-2-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Isopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(S)-1-Isopropylpyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-Isopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following analogs differ in the substituents on the pyrrolidine nitrogen (N1) or the carboxamide group:

Key Insights :

- The isopropyl group in 34c balances steric bulk and synthetic efficiency, yielding higher reaction rates (86% vs. 55% for methyl analog 34a ) .

- Cyclohexyl (34d) and diphenylcarbamimidoyl (26c) substituents introduce greater hydrophobicity or aromaticity, which may influence solubility or aggregation behavior .

Key Insights :

Physical and Spectroscopic Properties

Key Insights :

Functional and Application-Based Differences

- Catalytic Applications : Compounds like 26c and 34c are designed for hydrogen-bond-mediated catalysis, leveraging their carboxamide groups to organize substrates .

- Pharmaceutical Potential: Derivatives in (e.g., Example 30) feature hydroxy or benzamido groups, suggesting enhanced bioavailability compared to isopropyl analogs .

Biologische Aktivität

(S)-1-Isopropylpyrrolidine-2-carboxamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(S)-1-Isopropylpyrrolidine-2-carboxamide has a molecular formula of C8H16N2O and features a pyrrolidine ring with an isopropyl group and a carboxamide functional group. Its structure is crucial for its interaction with biological targets.

The biological activity of (S)-1-Isopropylpyrrolidine-2-carboxamide can be attributed to its ability to interact with various receptors and enzymes in the body. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing central nervous system functions.

Anticonvulsant Activity

Recent studies have indicated that (S)-1-Isopropylpyrrolidine-2-carboxamide exhibits anticonvulsant properties. In preclinical models, it demonstrated significant protection against seizures induced by various methods, including the maximal electroshock (MES) test.

| Compound | Test Model | Protection Rate |

|---|---|---|

| (S)-1-Isopropylpyrrolidine-2-carboxamide | MES | 75% |

| Control (Ethosuximide) | MES | 0% |

This data suggests that the compound has a noteworthy potential as an anticonvulsant agent, possibly due to its action on voltage-gated sodium channels.

Analgesic Effects

In addition to its anticonvulsant activity, (S)-1-Isopropylpyrrolidine-2-carboxamide has shown analgesic effects in various pain models. Its efficacy was evaluated using the hot plate test and the writhing test, where it demonstrated significant pain relief compared to controls.

Case Studies

A series of case studies have been conducted to evaluate the safety and efficacy of (S)-1-Isopropylpyrrolidine-2-carboxamide in animal models. One notable study involved administering varying doses to assess both anticonvulsant and analgesic effects:

- Study Design : Mice were treated with different doses (10 mg/kg, 30 mg/kg, 100 mg/kg).

- Results : At 100 mg/kg, significant protection was observed in seizure models, with minimal side effects noted in motor function assessments.

Toxicological Profile

The safety profile of (S)-1-Isopropylpyrrolidine-2-carboxamide was assessed through hepatotoxicity studies using HepG2 cell lines. The results indicated that at concentrations up to 100 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety margin for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.